

Core Compound Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Benzyloxy)-4-nitroaniline

Cat. No.: B189151

[Get Quote](#)

2-(Benzyloxy)-4-nitroaniline is an aromatic compound characterized by an aniline core substituted with a benzyloxy group at the 2-position and a nitro group at the 4-position.[1][2] This specific arrangement of an electron-donating group (amine), a bulky ether linkage, and a strong electron-withdrawing group (nitro) imparts a unique reactivity profile, making it a valuable precursor in multi-step organic synthesis.[3]

Its structural features suggest its utility in synthesizing dyes, agrochemicals, and, most notably, pharmaceutical agents, where the nitroaniline moiety is a common pharmacophore.[3]

Table 1: Physicochemical and Identification Data

Property	Value	Source(s)
CAS Number	25945-96-4	[1][2]
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₃	[1][4]
Molecular Weight	244.25 g/mol	[1][2]
Appearance	Pale-yellow to Yellow-brown Solid	[2]
Purity	Typically ≥95%	[2]
MDL Number	MFCD00276800	[1][4]
InChI Key	OTBQGZCUBYVALOL- UHFFFAOYSA-N	[2]
SMILES	<chem>Nc1ccc(cc1OCc1ccccc1)=O</chem>	[1]
Storage	Keep in a dark place, sealed in dry, 2-8°C	[4]

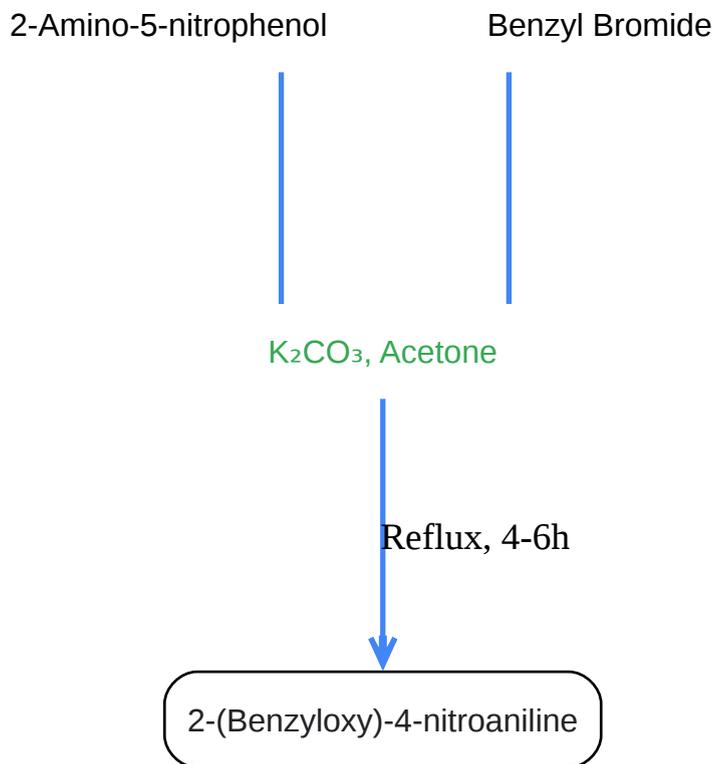
Synthesis and Mechanistic Considerations

While detailed, peer-reviewed synthesis procedures specifically for the 2-(benzyloxy) isomer (25945-96-4) are not as prevalent as for its 4-(benzyloxy) counterpart, a logical and robust synthetic route can be designed based on fundamental organic reactions. The most direct approach is the Williamson ether synthesis.

Causality in Synthesis Design: The choice of the Williamson ether synthesis is dictated by the need to form an aryl ether bond. This reaction is highly reliable for coupling a phenoxide with a primary halide. Starting with 2-amino-5-nitrophenol is crucial as it correctly places the amino and nitro groups relative to the hydroxyl function that will be benzylated. The use of a moderate base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without causing unwanted side reactions with the nitro or amino groups. An aprotic polar solvent like acetone or DMF facilitates the S_N2 reaction.

Experimental Protocol: Proposed Synthesis of 2-(Benzyloxy)-4-nitroaniline

- **Reactant Preparation:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone (10-15 mL per gram of phenol).
- **Initiation:** Stir the suspension vigorously. Add benzyl bromide (1.1 eq.) dropwise to the mixture at room temperature.
- **Reaction:** Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting phenol indicates completion.
- **Work-up:** After cooling to room temperature, filter the mixture to remove the inorganic salts (K_2CO_3 and KBr). Wash the solid residue with a small amount of acetone.
- **Isolation:** Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue will contain the desired product.
- **Purification:** Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the purified **2-(Benzyloxy)-4-nitroaniline** as a crystalline solid.



Proposed Williamson Ether Synthesis.

[Click to download full resolution via product page](#)

Caption: Proposed Williamson Ether Synthesis.

Analytical Characterization Profile

Full characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this CAS number are not publicly available, the expected spectroscopic data can be reliably predicted based on its structure.

- 1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals for the aromatic protons on both phenyl rings, the benzylic methylene protons ($-CH_2-$), and the amine protons ($-NH_2$). The protons on the nitroaniline ring will be influenced by the

electron-donating amine and electron-withdrawing nitro group, leading to characteristic shifts.

- ^{13}C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show signals for all 13 carbon atoms, with the carbons attached to oxygen and nitrogen appearing at lower field (higher ppm).
- FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorption bands are expected for the N-H stretching of the primary amine (around $3300\text{-}3500\text{ cm}^{-1}$), asymmetric and symmetric stretching of the nitro group (NO_2) (around $1500\text{-}1530\text{ cm}^{-1}$ and $1330\text{-}1360\text{ cm}^{-1}$), and C-O ether stretching (around $1200\text{-}1250\text{ cm}^{-1}$).^[5]
- MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of 244.25 g/mol .

Chemical Reactivity and Applications in Development

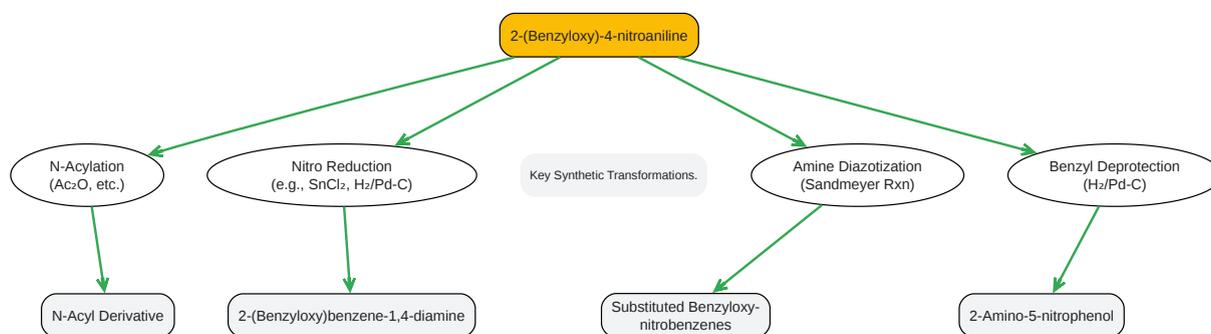
The strategic placement of the amino, nitro, and benzyloxy groups makes **2-(Benzyloxy)-4-nitroaniline** a highly versatile intermediate for building complex molecular architectures.^{[3][5]}

Key Chemical Transformations:

- Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl_2/HCl , $\text{H}_2/\text{Pd-C}$, or sodium dithionite). This transformation yields a diamine derivative, a crucial precursor for synthesizing heterocyclic compounds like benzimidazoles, which are prevalent in medicinal chemistry.^[5]
- Diazotization of the Amino Group: The primary aniline group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., halides, hydroxyl, cyano) via Sandmeyer-type reactions.
- Deprotection of the Benzyl Group: The benzyloxy group can be cleaved via catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$) to reveal a phenol. This is a common deprotection strategy, allowing for further modification at the phenolic oxygen.

- N-Alkylation/Acylation: The primary amine can readily undergo alkylation or acylation to introduce further diversity, a common tactic in structure-activity relationship (SAR) studies.[6]

These transformations highlight the compound's role as a molecular scaffold, enabling access to a wide array of derivatives for screening in drug discovery programs. For instance, related nitroaniline structures are being investigated for their potential as inhibitors of protein tyrosine kinases in cancer research and for applications in dermatology.[5] Furthermore, benzyloxy-substituted aromatic amines are precursors for compounds with antimycobacterial activity.[7]



[Click to download full resolution via product page](#)

Caption: Key Synthetic Transformations.

Safety, Handling, and Storage

As with all nitroaromatic compounds, **2-(Benzyloxy)-4-nitroaniline** requires careful handling. The safety information is largely derived from data on closely related nitroanilines.[8][9][10]

Trustworthiness in Safety Protocols: The following guidelines are a synthesis of best practices from multiple safety data sheets for structurally analogous compounds. Adherence to these protocols is a self-validating system for minimizing exposure and ensuring laboratory safety.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and/or a face shield. Ensure an eyewash station is readily accessible.[8]
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[10]
- Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust formation is likely, a NIOSH-approved particulate respirator is required.[8][10]

Handling and Storage:

- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9] Keep away from incompatible materials such as strong oxidizing agents.[8] Store locked up.[9]

Table 2: GHS Hazard and Precautionary Statements (Based on Analogous Compounds)

Type	Code	Statement	Source(s)
Hazard	H301+H311+H331	Toxic if swallowed, in contact with skin or if inhaled.	[9]
Hazard	H315	Causes skin irritation.	[11]
Hazard	H319	Causes serious eye irritation.	[8][11]
Hazard	H373	May cause damage to organs through prolonged or repeated exposure.	[9]
Precaution	P260	Do not breathe dust/fume/gas/mist/vapors/spray.	[9][10]
Precaution	P280	Wear protective gloves/protective clothing/eye protection/face protection.	[8][10]
Precaution	P301+P310	IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.	[10]
Precaution	P302+P352	IF ON SKIN: Wash with plenty of soap and water.	[8]
Precaution	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and	[8]

easy to do. Continue rinsing.

Precaution

P405

Store locked up.

[9][10]

Conclusion

2-(Benzyloxy)-4-nitroaniline, CAS 25945-96-4, is a chemical intermediate of significant value to the research and development community. Its well-defined structure, featuring three distinct and strategically positioned functional groups, provides a robust platform for synthetic diversification. While requiring careful handling due to the toxicity associated with nitroanilines, its utility as a building block for creating novel pharmaceutical and materials science candidates is clear. This guide provides the core technical knowledge needed to effectively and safely utilize this compound in a research setting.

References

- PrepChem.com. Synthesis of a) 2-Nitro-4-(benzyloxy)aniline. [[Link](#)]
- Arctom. CAS NO. 25945-96-4 | **2-(Benzyloxy)-4-nitroaniline**. [[Link](#)]
- Chemspace. Search results. [[Link](#)]
- Google Patents.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [[Link](#)]
- PrepChem.com. Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). [[Link](#)]
- Journal of the Chemical Society, Perkin Transactions 1. o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl. [[Link](#)]
- PubChem. N-benzyl-2-methyl-4-nitroaniline | C14H14N2O2 | CID 2851650. [[Link](#)]
- Molecules. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [[Link](#)]
- Wikipedia. 4-Nitroaniline. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. arctomsci.com [arctomsci.com]
- 2. 2-(BENZYLOXY)-4-NITROANILINE | 25945-96-4 [sigmaaldrich.com]
- 3. CAS 26697-35-8: 4-(benzyloxy)-2-nitroaniline | CymitQuimica [cymitquimica.com]
- 4. 25945-96-4|2-(Benzyloxy)-4-nitroaniline|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy 4-(Benzyloxy)-N-methyl-2-nitroaniline | 1951439-76-1 [smolecule.com]
- 7. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. westliberty.edu [westliberty.edu]
- 11. N-benzyl-2-methyl-4-nitroaniline | C₁₄H₁₄N₂O₂ | CID 2851650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Core Compound Profile and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189151#2-benzyloxy-4-nitroaniline-cas-number-25945-96-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com